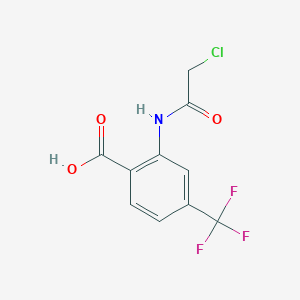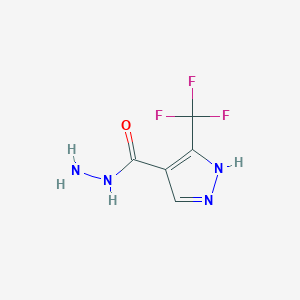
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1,3-dihydro-2-benzofuran-1-one (abbreviated as DMADBF) is a heterocyclic organic compound that is widely used in laboratory experiments due to its versatile properties. It is a colorless crystalline solid with a molar mass of 178.21 g/mol and is soluble in water, ethanol, and other organic solvents. DMADBF is a highly reactive compound, and is used in a range of synthetic organic chemistry processes, such as the production of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a range of compounds, such as pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers, as well as in the production of biodegradable polymers. In addition, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is used in the synthesis of polysaccharides, which are used in the production of food additives and pharmaceuticals.
Mecanismo De Acción
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is a highly reactive compound, and its mechanism of action is based on the formation of covalent bonds between the dimethylamino group and the benzofuran moiety. The formation of these covalent bonds results in the formation of a stable complex, which can then be used as a starting material for a range of synthetic organic chemistry processes.
Biochemical and Physiological Effects
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is a highly reactive compound, and its biochemical and physiological effects are not yet fully understood. However, it is known to be an effective catalyst for the synthesis of a range of compounds, including pharmaceuticals and agrochemicals. In addition, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one has been shown to be an effective inhibitor of certain enzymes, such as those involved in the metabolism of carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is a highly reactive compound, and its advantages and limitations for laboratory experiments are dependent on the specific application. In general, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is a cost-effective and versatile compound, and it has been used in a range of synthetic organic chemistry processes. However, due to its highly reactive nature, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one can be hazardous if not handled properly.
Direcciones Futuras
For the use of 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one in laboratory experiments include the synthesis of more complex compounds, such as pharmaceuticals and agrochemicals. In addition, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one could be used in the synthesis of polymers, as well as in the production of biodegradable polymers. Finally, 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one could be used in the synthesis of polysaccharides, which are used in the production of food additives and pharmaceuticals.
Métodos De Síntesis
3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one is synthesized by a two-step process, which involves the reaction of dimethylamine with an alkynyl benzofuran. In the first step, dimethylamine is reacted with an alkynyl benzofuran in a solvent such as dichloromethane in the presence of an acid catalyst. This reaction results in the formation of a dimethylamino benzofuran, which is then reacted with a base such as sodium hydroxide in the presence of a solvent such as dichloromethane. This reaction results in the formation of 3-(dimethylamino)-1,3-dihydro-2-benzofuran-1-one.
Propiedades
IUPAC Name |
3-(dimethylamino)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11(2)9-7-5-3-4-6-8(7)10(12)13-9/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYZMPBYRCSPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2=CC=CC=C2C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B6603936.png)

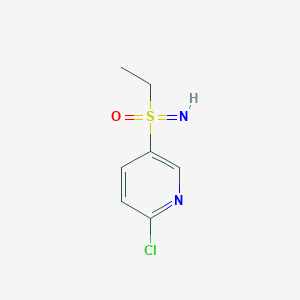
![[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6603947.png)

![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
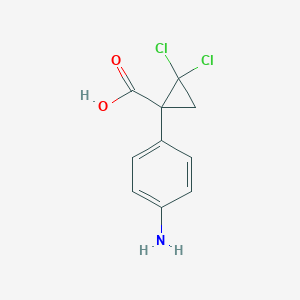
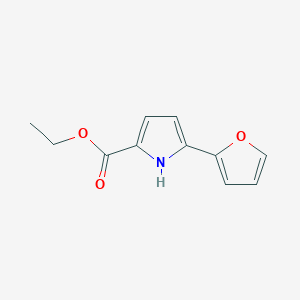
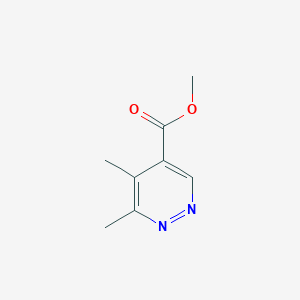
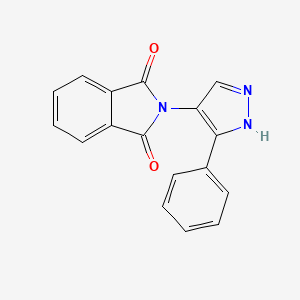
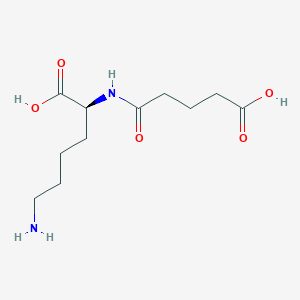
![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)
